Apovincaminic Acid Hydrochloride Salt
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Overview
Description
Apovincaminic acid (hydrochloride salt) is an orally active and brain-penetrant main active metabolite of vinpocetine. It is known for its neuroprotective properties and is used primarily in scientific research. The compound has a molecular formula of C20H23ClN2O2 and a molecular weight of 358.86 g/mol .
Mechanism of Action
Target of Action
Apovincaminic Acid Hydrochloride Salt is the main active metabolite of Vinpocetine . It is orally active and has the ability to penetrate the brain . It exerts a neuroprotective type of action .
Mode of Action
It is known to exert a neuroprotective type of action . This suggests that it may interact with neuronal cells in the brain to protect them from damage or degeneration.
Biochemical Pathways
It is a metabolite of vinpocetine, which is known to affect various pathways in the brain .
Pharmacokinetics
This compound is a major and active metabolite of Vinpocetine . A population pharmacokinetic model of this compound based on a study in healthy volunteers with three different formulations of Vinpocetine showed that its exposure can be modeled as a two-compartment model with zero-order input . The main route of elimination for Vinpocetine and its metabolites, including this compound, is ester cleavage .
Result of Action
It is known to exert a neuroprotective type of action , suggesting that it may protect neuronal cells in the brain from damage or degeneration.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, it has been found that the contents of Vinpocetine and this compound were much higher in the hypothalamus, striatum, and cortex than those in the cerebellum and hippocampus . This suggests that the distribution characteristics of these compounds in different brain regions may influence their action.
Biochemical Analysis
Cellular Effects
Apovincaminic Acid Hydrochloride Salt has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound can be maintained for more than 12 hours in the brain
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Apovincaminic acid (hydrochloride salt) is synthesized from vinpocetine through a series of chemical reactions. The process involves the hydrolysis of vinpocetine to produce apovincaminic acid, which is then converted to its hydrochloride salt form. The reaction conditions typically include the use of hydrochloric acid and controlled temperature settings to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of apovincaminic acid (hydrochloride salt) involves large-scale hydrolysis of vinpocetine followed by purification processes such as crystallization and filtration. The compound is then dried and packaged under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Apovincaminic acid (hydrochloride salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological characteristics
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in compounds with new functional groups .
Scientific Research Applications
Apovincaminic acid (hydrochloride salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Medicine: Investigated for its vasodilatory properties and potential use in treating cerebrovascular disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Comparison with Similar Compounds
Vinpocetine: The parent compound from which apovincaminic acid is derived. Vinpocetine is also known for its neuroprotective and vasodilatory properties.
Vincamine: Another alkaloid with similar pharmacological effects, used as a cerebral vasodilator.
Cinnarizine: A compound with vasodilatory and antihistaminic properties, used to treat cerebrovascular disorders
Uniqueness: Apovincaminic acid (hydrochloride salt) is unique due to its specific metabolic origin from vinpocetine and its ability to penetrate the blood-brain barrier effectively. Its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases make it a valuable compound in scientific research .
Properties
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMYBTYOASVVKL-VDWUQFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.